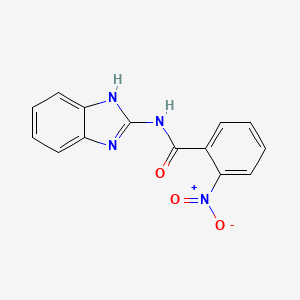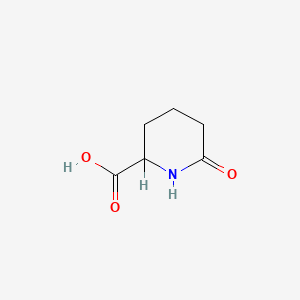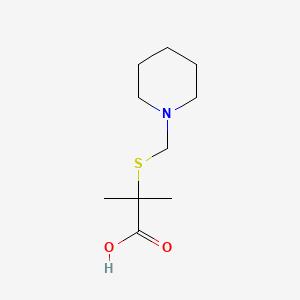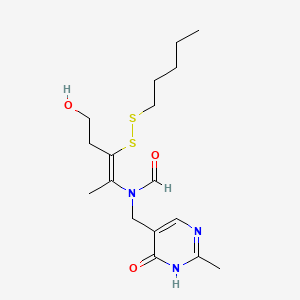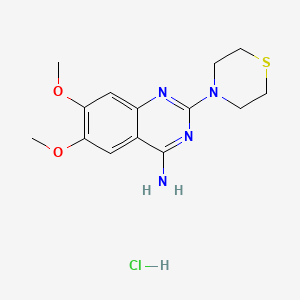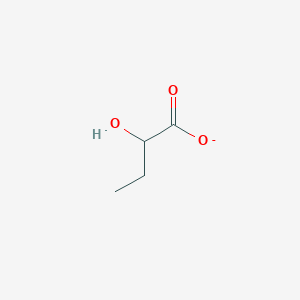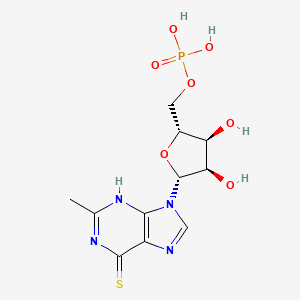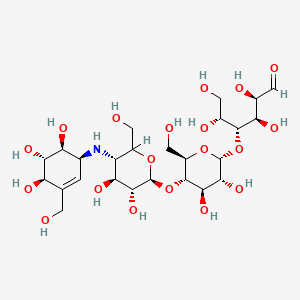
17-Methyloctadecanoic acid
説明
17-Methyloctadecanoic acid, also known as 17-Methylstearic acid or i19:0, is a branched-chain saturated fatty acid . It is a methyl-branched fatty acid, a branched-chain saturated fatty acid, and a long-chain fatty acid . It is functionally related to an octadecanoic acid .
Synthesis Analysis
The synthesis of 17-Methyloctadecanoic acid was reported by James Cason in the Journal of the American Chemical Society in 1942 .Molecular Structure Analysis
The molecular formula of 17-Methyloctadecanoic acid is C19H38O2 . The IUPAC name is 17-methyloctadecanoic acid . The InChI is InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) . The molecular weight is 298.5 g/mol .Physical And Chemical Properties Analysis
17-Methyloctadecanoic acid has a molecular weight of 298.5 g/mol . The fusion (melting) point is 340.7 K .科学的研究の応用
Biochemical Research
17-Methyloctadecanoic acid: is utilized in biochemical research as a medium-chain saturated iso-fatty acid. It serves as a reference compound in the analysis of iso-fatty acids found in lipids and triglycerides . This application is crucial for understanding the composition and behavior of fatty acids in various biological systems.
Medicine
In medical research, 17-Methyloctadecanoic acid may be used to study its effects on cell membranes and lipid profiles. It’s particularly relevant in the context of diseases that affect lipid metabolism or involve lipid-related pathologies .
Industrial Uses
Industrially, this compound can be a component in the synthesis of more complex molecules. Its properties as a fatty acid make it valuable for industrial processes that require specific lipid structures .
Environmental Impact Studies
Environmental studies may employ 17-Methyloctadecanoic acid to understand its biodegradation and environmental fate. Research in this field can provide insights into how this compound, and others like it, affect ecosystems and biogeochemical cycles .
Food Industry
In the food industry, research on 17-Methyloctadecanoic acid can contribute to the development of food additives or the improvement of nutritional profiles. Its impact on food stability, shelf life, and health implications are areas of ongoing study .
Cosmetics
The cosmetic industry may explore the use of 17-Methyloctadecanoic acid in the formulation of skincare products. Its properties as a fatty acid can influence the texture, moisturizing effects, and absorption of cosmetic products .
作用機序
Target of Action
17-Methyloctadecanoic acid, also known as isononadecanoic acid or 17-methylstearate, belongs to the class of organic compounds known as long-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms
Biochemical Pathways
17-Methyloctadecanoic acid is a methyl-branched fatty acid that has been found in mouse meibomian glands, C. cornucopioides mushrooms, and Phytobacter species . It is also found in the aerial parts of C. ladanifer, where its concentration varies seasonally
特性
IUPAC Name |
17-methyloctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETXGSGCWODRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181695 | |
| Record name | Octadecanoic acid, 17-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Methyloctadecanoic acid | |
CAS RN |
2724-59-6 | |
| Record name | 17-Methyloctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Methyloctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 17-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-Methylstearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 17-METHYLOCTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU8PPF0P2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17-Methyloctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 17-methyloctadecanoic acid?
A: 17-Methyloctadecanoic acid has been identified in the seed kernels of Annona squamosa Linn., commonly known as custard apple. [] This compound was also found in the phospholipids of the Caribbean sponge Smenospongia aurea. []
Q2: What is the fatty acid profile of Annona squamosa seed kernels and what is the significance of 17-methyloctadecanoic acid in this context?
A: Annona squamosa seed kernels contain approximately 22.2% crude fatty oil by dry weight. [] The predominant fatty acids are oleic acid (47.4%), linoleic acid (22.9%), stearic acid (13.6%), and palmitic acid (12.1%). While 17-methyloctadecanoic acid is a minor component (0.1%), its presence contributes to the overall diversity of fatty acids in this plant. [] This finding is particularly interesting as it was previously unreported in the oil of A. squamosa. []
Q3: What is the significance of finding 17-methyloctadecanoic acid in the sponge Smenospongia aurea?
A: The discovery of 17-methyloctadecanoic acid in Smenospongia aurea is noteworthy as it is part of a group of novel branched α-hydroxy fatty acids associated with phosphatidylethanolamine in this organism. [] This finding suggests a potential role for these unique fatty acids in the sponge's cellular structure and function.
Q4: Are there any known methods for synthesizing 17-methyloctadecanoic acid?
A: While the provided research articles focus on the natural occurrence and characterization of 17-methyloctadecanoic acid, there is prior research on the synthesis of this compound. [] Further investigation into this specific research is recommended for a comprehensive understanding of the synthetic pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



